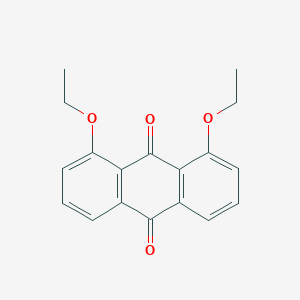
1,8-Diethoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diethoxyanthracene-9,10-dione, also known as DEAQD, is an organic compound that belongs to the anthraquinone family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DEAQD has been found to possess a variety of biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
Wirkmechanismus
1,8-Diethoxyanthracene-9,10-dione exerts its effects through multiple mechanisms. It has been found to inhibit the activity of various enzymes and proteins, including DNA topoisomerase, cyclooxygenase, and lipoxygenase. It also acts as a potent antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemische Und Physiologische Effekte
1,8-Diethoxyanthracene-9,10-dione has been found to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. Additionally, 1,8-Diethoxyanthracene-9,10-dione has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,8-Diethoxyanthracene-9,10-dione possesses several advantages as a research tool. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. Additionally, it has been found to be highly selective for free radicals and ROS, making it a valuable tool for the detection of oxidative stress. However, 1,8-Diethoxyanthracene-9,10-dione has several limitations as well. It is highly sensitive to light and air, and must be stored in a dark, oxygen-free environment to prevent degradation. Additionally, it has a relatively short half-life, limiting its utility in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1,8-Diethoxyanthracene-9,10-dione. One area of interest is the development of new drugs based on its antitumor and antiviral properties. Additionally, there is potential for the use of 1,8-Diethoxyanthracene-9,10-dione as a diagnostic tool for the detection of oxidative stress in various diseases. Further research is also needed to fully understand the mechanisms underlying its neuroprotective effects, and to develop more stable derivatives for use in long-term experiments.
Synthesemethoden
The synthesis of 1,8-Diethoxyanthracene-9,10-dione can be achieved through a multi-step process that involves the oxidation of 1,8-diethoxyanthracene using a variety of oxidizing agents. The most commonly used oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane.
Wissenschaftliche Forschungsanwendungen
1,8-Diethoxyanthracene-9,10-dione has been extensively used in scientific research as a fluorescent probe for the detection of free radicals and reactive oxygen species (ROS). It has also been found to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
16294-26-1 |
|---|---|
Produktname |
1,8-Diethoxyanthracene-9,10-dione |
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
1,8-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)18(20)16-12(17(11)19)8-6-10-14(16)22-4-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
JUJCDDMVGAFUTI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
Kanonische SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



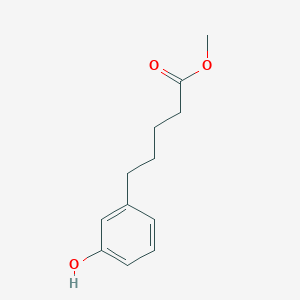
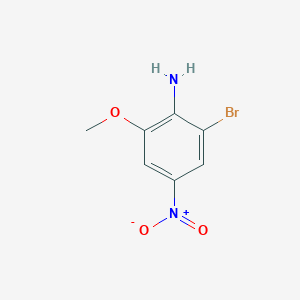
![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
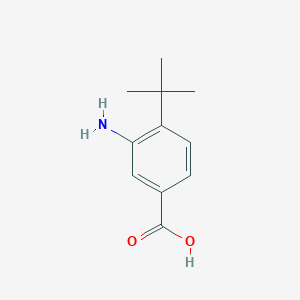
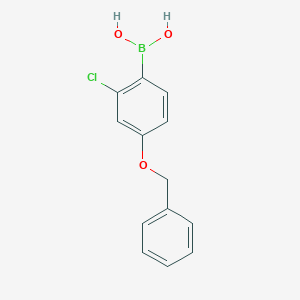
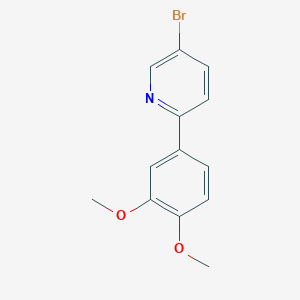
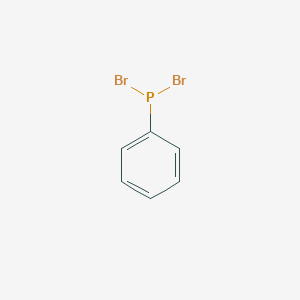
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)



![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)
